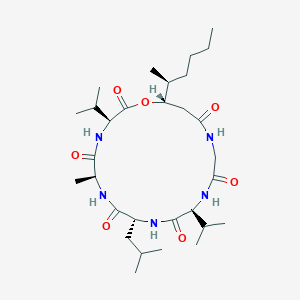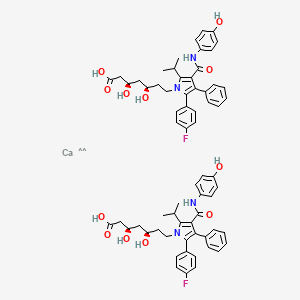
Rifamycin SV (sodium salt hydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rifamycin SV (sodium salt hydrate) is a broad-spectrum antibiotic belonging to the ansamycin family. It is derived from the bacterium Amycolatopsis mediterranei and is known for its effectiveness against Gram-positive bacteria and moderate activity against Gram-negative bacteria . This compound is particularly significant in the treatment of bacterial infections due to its ability to inhibit bacterial DNA-dependent RNA polymerase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rifamycin SV is synthesized from rifamycin S through a series of chemical reactions. The process involves the formation of 3-formyl rifamycin SV, which is then reacted with primary amines and hydrazines . The reaction conditions typically include the use of solvents like tetrahydrofuran and reagents such as 1-amino-4-methyl piperazine .
Industrial Production Methods: In industrial settings, the preparation of rifamycin SV involves continuous flow synthesis starting from rifamycin S and tert-butylamine in a microreactor. This method includes two reaction steps and one purification step, resulting in a yield of approximately 67% . This approach is advantageous due to its efficiency and potential for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Rifamycin SV undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties .
Common Reagents and Conditions: Common reagents used in the reactions involving rifamycin SV include ascorbic acid, which acts as a reducing agent to prevent the transformation of rifamycin SV to rifamycin S . The reactions are typically carried out in solvents such as methanol, ethanol, and acetone .
Major Products Formed: The major products formed from the reactions of rifamycin SV include its derivatives like rifampicin, rifabutin, and rifapentine. These derivatives have slight differences in their physicochemical properties but share similar antibacterial mechanisms .
Scientific Research Applications
Rifamycin SV has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of bacterial RNA polymerase. In biology and medicine, it is employed in the treatment of bacterial infections, particularly tuberculosis and Mycobacterium avium complex infections . Additionally, rifamycin SV is used in industrial applications to develop new antibiotics and study bacterial resistance mechanisms .
Mechanism of Action
The mechanism of action of rifamycin SV involves the inhibition of bacterial DNA-dependent RNA polymerase. This inhibition prevents the transcription of bacterial DNA into RNA, thereby stopping bacterial growth and replication . The molecular target of rifamycin SV is the beta subunit of the RNA polymerase enzyme .
Comparison with Similar Compounds
Rifamycin SV is unique among its analogs due to its specific structure and mode of action. Similar compounds include rifampicin, rifabutin, rifapentine, and rifaximin . While these compounds share the same basic mechanism of inhibiting RNA polymerase, they differ in their spectrum of activity, pharmacokinetics, and clinical applications . For example, rifampicin is widely used for treating tuberculosis, whereas rifaximin is primarily used for treating traveler’s diarrhea .
Conclusion
Rifamycin SV (sodium salt hydrate) is a crucial antibiotic with significant applications in medicine, chemistry, and industry. Its unique mechanism of action and broad-spectrum activity make it a valuable tool in the fight against bacterial infections. The continuous advancements in its synthesis and application highlight its importance in scientific research and clinical practice.
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C37H48NNaO13 |
|---|---|
Molecular Weight |
737.8 g/mol |
IUPAC Name |
sodium;(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,27-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-29-olate;hydrate |
InChI |
InChI=1S/C37H47NO12.Na.H2O/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41;;/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46);;1H2/q;+1;/p-1/b11-10+,14-13+,17-12-;;/t16-,18+,19+,20+,25-,29-,30+,33+,37-;;/m0../s1 |
InChI Key |
AIGRNYZMKQHSDC-QFXUYNQWSA-M |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2[O-])C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C.O.[Na+] |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2[O-])C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10820748.png)
![(2S)-3-methyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoic acid](/img/structure/B10820755.png)





![2-[(2E,5E,7E,11E,13E)-10-Hydroxy-3,7,9,11,13-pentamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B10820791.png)


![N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine;hydrate;dihydrochloride](/img/structure/B10820806.png)
![3-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-4-hydroxy-5-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methylidene]furan-2-one](/img/structure/B10820821.png)
